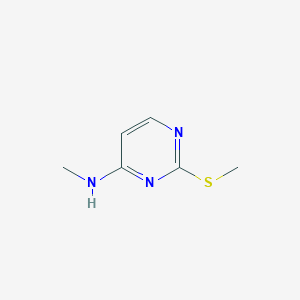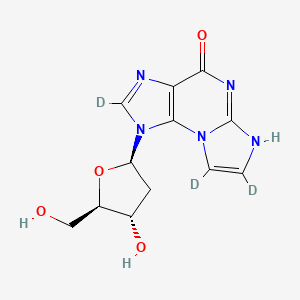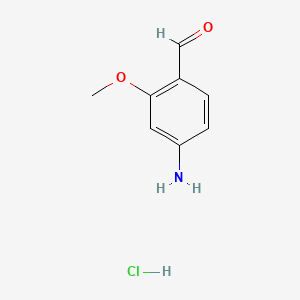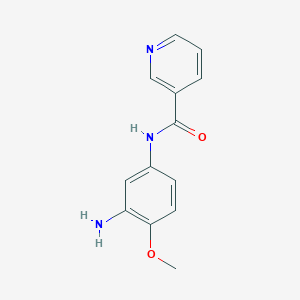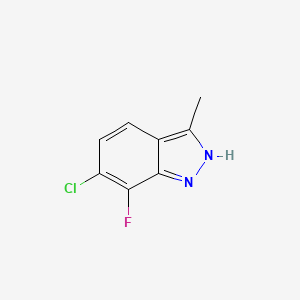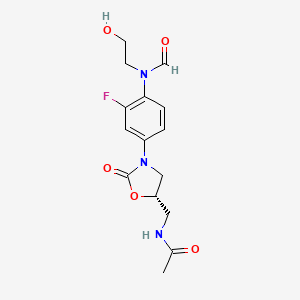
N-(2-Hydroxyethyl)-N-methylformamide Linezolid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxyethyl)-N-methylformamide Linezolid is a synthetic antibacterial agent belonging to the oxazolidinone class. It is known for its unique mechanism of action and is primarily used to treat infections caused by Gram-positive bacteria. Linezolid is particularly effective against multi-drug resistant strains, making it a valuable tool in combating antibiotic resistance .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-methylformamide Linezolid involves multiple steps. One common method includes the cyclization of N-substituted glycidylcarbamates under triazabicyclodecene catalysis. This process yields 4-hydroxymethyl-1,3-oxazolidin-2-ones, which are key intermediates in the synthesis of Linezolid . Another method involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature .
Industrial Production Methods
Industrial production of Linezolid typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalysts and reagents to facilitate the formation of the oxazolidinone ring, which is crucial for the compound’s antibacterial activity .
化学反应分析
Types of Reactions
N-(2-Hydroxyethyl)-N-methylformamide Linezolid undergoes various chemical reactions, including:
Oxidation: Linezolid can be oxidized to form different derivatives, which may exhibit varying degrees of antibacterial activity.
Reduction: Reduction reactions can modify the functional groups in Linezolid, potentially altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride for cyclization, triazabicyclodecene for catalysis, and various oxidizing and reducing agents to modify the functional groups .
Major Products
The major products formed from these reactions are typically derivatives of Linezolid with modified antibacterial properties. These derivatives are often studied for their potential use in treating resistant bacterial infections .
科学研究应用
N-(2-Hydroxyethyl)-N-methylformamide Linezolid has a wide range of scientific research applications:
Chemistry: Linezolid is used as a model compound in the study of oxazolidinone synthesis and reactivity.
Biology: It is used to investigate the mechanisms of bacterial resistance and the development of new antibacterial agents.
Medicine: Linezolid is a critical drug in the treatment of infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).
Industry: The compound is used in the development of new antibiotics and in the study of drug synthesis and production methods
作用机制
The mechanism of action of N-(2-Hydroxyethyl)-N-methylformamide Linezolid involves the inhibition of bacterial protein synthesis. Linezolid binds to the bacterial ribosome, specifically the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
相似化合物的比较
Similar Compounds
Similar compounds to N-(2-Hydroxyethyl)-N-methylformamide Linezolid include:
Tedizolid: Another oxazolidinone with similar antibacterial activity but with a different pharmacokinetic profile.
Contezolid: A newer oxazolidinone with potential advantages in terms of reduced side effects and improved efficacy.
Uniqueness
This compound is unique due to its broad-spectrum activity against Gram-positive bacteria and its effectiveness against multi-drug resistant strains. Its unique mechanism of action, involving the inhibition of bacterial protein synthesis, sets it apart from other antibiotics that target different bacterial processes .
属性
分子式 |
C15H18FN3O5 |
|---|---|
分子量 |
339.32 g/mol |
IUPAC 名称 |
N-[[(5S)-3-[3-fluoro-4-[formyl(2-hydroxyethyl)amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C15H18FN3O5/c1-10(22)17-7-12-8-19(15(23)24-12)11-2-3-14(13(16)6-11)18(9-21)4-5-20/h2-3,6,9,12,20H,4-5,7-8H2,1H3,(H,17,22)/t12-/m0/s1 |
InChI 键 |
SAJDCPOMFLWPNH-LBPRGKRZSA-N |
手性 SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N(CCO)C=O)F |
规范 SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N(CCO)C=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-N-[(R)-1-(2,3-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B13845252.png)

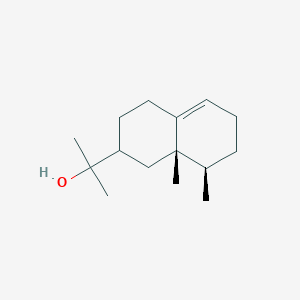
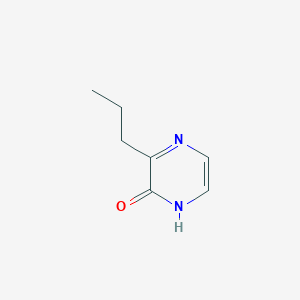
![2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B13845274.png)
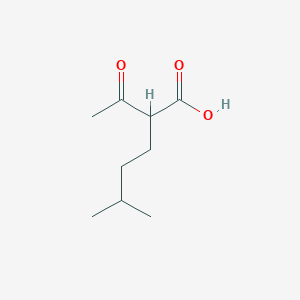
![(1S,2R,4R,8S,9S,11S,12S,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B13845285.png)
